molecular formula C14H15Cl2NaO2 B14670622 Fenclorac sodium CAS No. 36616-53-2

Fenclorac sodium

Cat. No.: B14670622
CAS No.: 36616-53-2
M. Wt: 309.2 g/mol
InChI Key: BIBPNOSOPLBYIZ-UHFFFAOYSA-M
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Description

Fenclorac sodium is a potent nonsteroidal anti-inflammatory agent with significant analgesic and antipyretic activitiesbenzeneacetic acid, alpha,3-dichloro-4-cyclohexyl-, sodium salt . This compound has been studied for its effectiveness in reducing inflammation, pain, and fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenclorac sodium can be synthesized through the reaction of alpha,3-dichloro-4-cyclohexylphenylacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Fenclorac sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

Scientific Research Applications

Fenclorac sodium has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of fenclorac sodium involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever. It also interacts with molecular targets such as COX-1 and COX-2, leading to its therapeutic effects .

Properties

CAS No.

36616-53-2

Molecular Formula

C14H15Cl2NaO2

Molecular Weight

309.2 g/mol

IUPAC Name

sodium;2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetate

InChI

InChI=1S/C14H16Cl2O2.Na/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;/h6-9,13H,1-5H2,(H,17,18);/q;+1/p-1

InChI Key

BIBPNOSOPLBYIZ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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